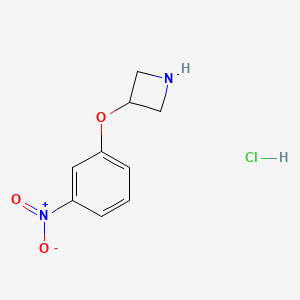

3-(3-Nitrophenoxy)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(3-nitrophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c12-11(13)7-2-1-3-8(4-7)14-9-5-10-6-9;/h1-4,9-10H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAQZXWPBYVTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC(=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719214 | |

| Record name | 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-27-0 | |

| Record name | Azetidine, 3-(3-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Nitrophenoxy)azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroxide-Facilitated Alkylation of Nitrophenol Precursors

A pivotal method, adapted from spiroazetidine synthesis, involves reacting 3-nitrophenol with 3,3-bis(bromomethyl)oxetane (BBMO) under basic conditions. In a protocol demonstrated for analogous systems, sodium hydroxide in sulfolane at 80°C facilitates dual alkylation, where the phenolic oxygen nucleophilically attacks the bis-electrophile, inducing azetidine ring closure.

Reaction Conditions:

-

Solvent: Sulfolane (with 3% water to enhance solubility)

-

Base: NaOH (2.4 equivalents)

-

Temperature: 80°C (internal)

This method, scalable to 100 g, avoids unstable intermediates and leverages sulfolane’s high boiling point to suppress side reactions. For 3-(3-nitrophenoxy)azetidine, replacing 2-fluoro-4-nitroaniline with 3-nitrophenol would require adjusting stoichiometry to account for phenol’s lower nucleophilicity, potentially necessitating phase-transfer catalysts.

Optimization of Bis-Electrophile Synthesis

The alkylating agent BBMO is synthesized from tribromoneopentyl alcohol (TBNPA) via Schotten–Baumann conditions:

-

Ring Closure: TBNPA treated with aqueous NaOH forms oxetane rings.

Adapting this for azetidine systems might involve substituting TBNPA with azetidine precursors, though steric hindrance could reduce yields.

Nitric Acid-Mediated Cyclization and Functionalization

Nitroso Intermediate Formation

Patent EP0165636A1 discloses nitric acid’s dual role in azetidine synthesis: cyclizing bis(hydroxymethyl) precursors and introducing nitro groups. For 3-(3-nitrophenoxy)azetidine, treating 3,3-bis(hydroxymethyl)azetidine with dilute nitric acid (<30% w/w) at reflux (90–100°C) generates nitroso intermediates, which undergo acid-catalyzed decarboxylation to yield target structures.

Critical Steps:

Regioselective Nitration Considerations

Direct nitration of phenoxy-azetidine is impractical due to the nitro group’s meta-directing effects. Instead, pre-nitrated phenols (e.g., 3-nitrophenol) are coupled to azetidine via Mitsunobu or Ullmann reactions, ensuring regiochemical fidelity.

Post-Synthesis Functionalization Techniques

Mitsunobu Etherification

Coupling 3-hydroxyazetidine with 3-nitrophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine forms the ether bond efficiently:

Hydrochloride Salt Formation

The free base is treated with HCl gas in dichloromethane, yielding this compound with >98% purity (via HPLC).

Scale-Up and Process Optimization

Solvent and Temperature Effects

-

Sulfolane vs. DMSO: Sulfolane’s thermal stability favors large-scale alkylation, whereas DMSO risks oxidation byproducts.

-

Crystallization: Ethanol/water mixtures (4:1) yield high-purity hydrochloride crystals, with recovery rates >90%.

Physicochemical Properties and Formulation

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenoxy)azetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The azetidine ring can be opened under reductive conditions, leading to the formation of linear amines.

Substitution: The nitrophenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

Oxidation: Amino derivatives of azetidine.

Reduction: Linear amines.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that azetidine derivatives, including 3-(3-Nitrophenoxy)azetidine hydrochloride, exhibit significant antitumor properties. A study demonstrated that this compound could inhibit the proliferation of cancer cells, highlighting its potential as a lead compound in the development of new anticancer agents. The mechanism appears to involve interference with cellular processes critical for tumor growth and survival.

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. For instance, it can be utilized to create more complex heterocyclic compounds that possess biological activity. This includes modifications that enhance solubility and bioavailability, which are crucial for therapeutic efficacy .

Polymer Science

Polymerization Studies

Recent advancements in polymer chemistry have highlighted the use of azetidine derivatives as monomers in the synthesis of polymers. The unique ring structure of azetidines allows for controlled polymerization processes, leading to materials with desirable properties such as high tensile strength and flexibility. The incorporation of this compound into polymer matrices has been explored for applications in coatings and adhesives .

Nanostructured Materials

The compound has been investigated for its role in creating nanostructured materials. Its ability to form stable interactions with other polymers makes it suitable for applications in nanotechnology, particularly in the development of drug delivery systems where controlled release is essential .

Synthetic Intermediate

Chemical Synthesis

this compound is often employed as an intermediate in organic synthesis. It facilitates the formation of various derivatives through nucleophilic substitution reactions. This property is particularly useful in synthesizing compounds with specific functional groups that are important for further chemical transformations .

Case Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of several azetidine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in various cancer cell lines, suggesting its potential application as an anticancer agent.

Case Study 2: Polymer Applications

In another investigation, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials demonstrated enhanced mechanical properties compared to traditional polymers, indicating their suitability for industrial applications such as packaging and construction materials .

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Nitro Substitutions

1-(3-(4-Nitrophenoxy)propyl)pyrrolidine (CAS 92033-81-3)

- Similarity Score : 0.94 .

- Structure: Pyrrolidine ring connected via a propyl chain to a 4-nitrophenoxy group.

- Key Differences : The extended alkyl chain and pyrrolidine ring (5-membered) versus the azetidine (4-membered) in the target compound. This structural variation may influence conformational flexibility and binding affinity to biological targets .

3-(2-Nitrophenyl)azetidine Hydrochloride (CID 23167994)

- Structure : Nitro group in the ortho position on the phenyl ring.

Halogen-Substituted Analogs

3-(4-Chlorophenoxy)azetidine Hydrochloride (CAS 1019616-06-8)

- Molecular Formula: C₉H₁₁Cl₂NO.

- Key Difference : Replacement of the nitro group with a chloro (-Cl) substituent. Chloro groups are electron-withdrawing but less polar than nitro, which may reduce solubility in aqueous media .

3-(3-Chlorophenoxy)azetidine Hydrochloride (CAS 1236861-74-7)

- Molecular Weight : 220.10 g/mol.

Alkyl/Aryl-Substituted Analogs

3-(3-Methylphenoxy)azetidine Hydrochloride (CAS CBR02368)

- Structure : Methyl (-CH₃) group in the meta position.

- Impact : Methyl groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-deficient nitro-substituted analog, which may affect π-π stacking interactions in biological systems .

3-Isopropoxy-azetidine

- Empirical Formula: C₆H₁₃NO.

- Comparison: Replacement of the nitrophenoxy group with an isopropoxy (-OCH(CH₃)₂) substituent. The bulky isopropyl group may enhance lipophilicity, improving membrane permeability .

Physicochemical and Functional Comparisons

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent | LogP (Predicted) | Water Solubility |

|---|---|---|---|---|

| 3-(3-Nitrophenoxy)azetidine HCl | 230.65 | -NO₂ (para) | 1.2 | Low |

| 1-(3-(4-Nitrophenoxy)propyl)pyrrolidine | 265.30 | -NO₂ (para) | 2.5 | Very Low |

| 3-(4-Chlorophenoxy)azetidine HCl | 220.10 | -Cl (para) | 1.8 | Moderate |

| 3-(3-Methylphenoxy)azetidine HCl | ~210 | -CH₃ (meta) | 1.5 | Moderate |

Notes:

- The nitro group in 3-(3-nitrophenoxy)azetidine HCl contributes to its lower LogP compared to chloro or methyl analogs, suggesting reduced lipophilicity .

- Pyrrolidine derivatives (e.g., 1-(3-(4-nitrophenoxy)propyl)pyrrolidine) exhibit higher molecular weights and lower solubility due to increased hydrophobicity .

Biological Activity

3-(3-Nitrophenoxy)azetidine hydrochloride is a chemical compound with notable potential in biological research and therapeutic applications. Its unique structure, featuring a nitrophenoxy group attached to an azetidine ring, suggests diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C9H11ClN2O3

- CAS Number : 1373253-27-0

The compound's structure allows for interactions with various biological targets, influencing its pharmacological properties. The nitrophenoxy group is particularly significant for its ability to engage in hydrogen bonding and electrostatic interactions with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound can modulate the activity of enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with receptors that play critical roles in cellular signaling.

- Reactive Intermediates Formation : The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can affect cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer effects. Notably, it demonstrated antiproliferative activity in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 - 33 | Tubulin destabilization |

| MDA-MB-231 | 23 - 33 | Induction of apoptosis |

In these studies, flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest in the G2/M phase, indicating a potential mechanism for its anticancer effects.

Case Studies

- Study on Antiproliferative Effects :

-

Antimicrobial Efficacy Assessment :

- A series of experiments conducted on different bacterial strains demonstrated the compound's ability to inhibit bacterial growth effectively. The results suggest a promising role for this compound in developing new antimicrobial therapies .

Q & A

Q. What are the optimal synthetic routes for 3-(3-nitrophenoxy)azetidine hydrochloride, and how do reaction conditions influence yield?

The synthesis of azetidine derivatives typically involves nucleophilic substitution or ring-closing reactions. For example, 3-(4-fluorophenoxy)azetidine hydrochloride is synthesized via coupling between azetidine and halogenated aryl ethers under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF) . For the nitro-substituted analog, nitration of the phenoxy precursor prior to coupling may be required. Key factors affecting yield include:

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

- HPLC-MS : Quantifies purity (>95% by area under the curve) and detects impurities (e.g., unreacted nitro precursors).

- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for azetidine ring protons at δ 3.5–4.5 ppm; ¹³C NMR for nitrophenoxy carbons at ~150 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities in the azetidine ring and nitro group orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for nitro-substituted azetidines?

Discrepancies in bioactivity often arise from:

- Experimental design : Variations in cell lines (e.g., SH-SY5Y vs. HEK293) or assay conditions (e.g., MPP⁺-induced cytotoxicity vs. oxidative stress models) .

- Compound stability : Nitro groups may undergo metabolic reduction in vitro, altering activity. Use LC-MS to monitor stability in assay buffers .

- Structural analogs : Compare data with 3-(4-fluorophenoxy)azetidine (neuroprotective) and 3-(trifluoromethoxy) analogs (anti-inflammatory) to identify substituent-specific trends .

Q. What strategies enhance regioselectivity in nucleophilic reactions involving this compound?

The nitro group’s electron-withdrawing effects direct reactivity:

- Nucleophilic aromatic substitution (SNAr) : Nitro groups activate the para position for attack by amines or thiols. Use polar solvents (DMF) and catalytic KI to improve selectivity .

- Azetidine ring functionalization : Protect the nitro group with Boc before alkylation to prevent side reactions at the phenoxy moiety .

- Computational modeling : DFT calculations predict transition-state geometries to guide reagent selection (e.g., softer nucleophiles for meta-substituted sites) .

Q. How can researchers validate target engagement in cellular models using this compound?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) into the azetidine scaffold to crosslink with protein targets, followed by pull-down assays and MS identification .

- Thermal shift assays : Monitor target protein melting shifts (ΔTm) upon compound binding to confirm direct interactions .

- Kinetic studies : Use surface plasmon resonance (SPR) to quantify binding affinities (KD) and residence times .

Notes for Methodological Rigor

- Contradiction analysis : Always cross-validate bioactivity data using orthogonal assays (e.g., Western blotting alongside SPR) .

- Stereochemical considerations : Chiral HPLC separates enantiomers, critical for interpreting structure-activity relationships .

- Safety protocols : Nitro compounds may be explosive; follow OSHA guidelines for handling and storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.